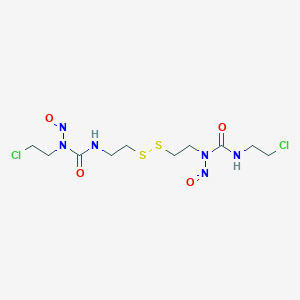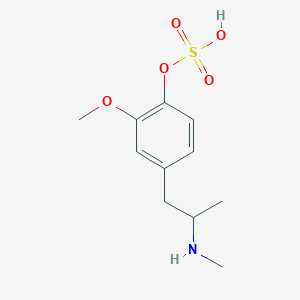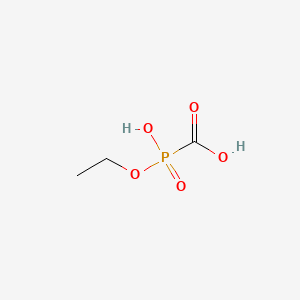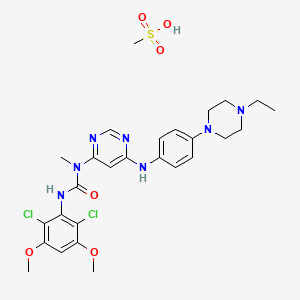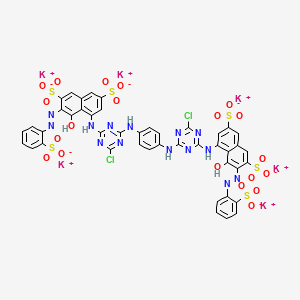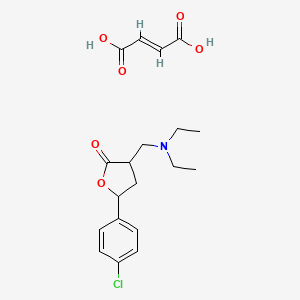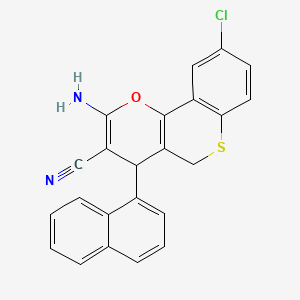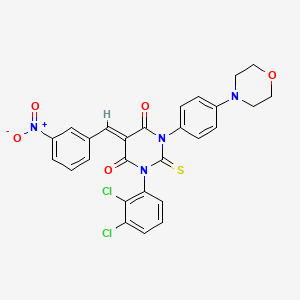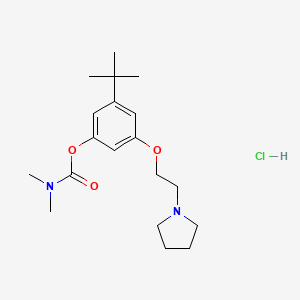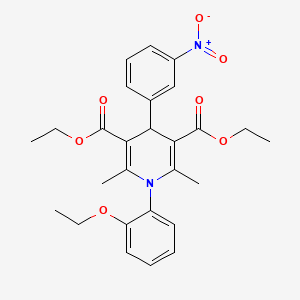
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a dihydropyridine moiety, and ethoxyphenyl and nitrophenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Substitution Reactions:
Dihydropyridine Formation: The dihydropyridine moiety can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Ethoxyphenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and acids (e.g., sulfuric acid) are commonly employed.
Major Products
Oxidation: Pyridine derivatives with altered oxidation states.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.
類似化合物との比較
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine ring structures and carboxylic acid substitutions.
Dihydropyridine derivatives: Compounds with similar dihydropyridine moieties, often used in calcium channel blockers.
Phenyl-substituted pyridines: Compounds with various phenyl group substitutions on the pyridine ring.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(3-nitrophenyl)-, diethyl ester lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
89467-87-8 |
|---|---|
分子式 |
C27H30N2O7 |
分子量 |
494.5 g/mol |
IUPAC名 |
diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O7/c1-6-34-22-15-10-9-14-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-12-11-13-20(16-19)29(32)33/h9-16,25H,6-8H2,1-5H3 |
InChIキー |
RAPBWVAVONLHDH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




